2,3,3',4,5'-Pentabromodiphenyl ether

Descripción general

Descripción

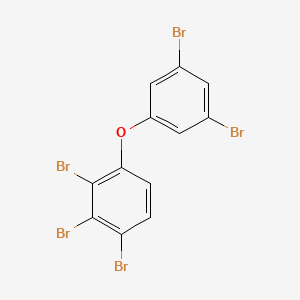

2,3,3',4,5'-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,3,3’,4,5’-Pentabromodiphenyl ether is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs)

Mode of Action

It is known that pbdes, including 2,3,3’,4,5’-pentabromodiphenyl ether, are lipophilic and stable, allowing them to bioaccumulate in the environment .

Biochemical Pathways

It is known that pbdes can affect various biological processes, potentially disrupting endocrine function and causing neurodevelopmental toxicity .

Pharmacokinetics

Due to its lipophilic nature, it is likely to accumulate in fatty tissues .

Result of Action

Pbdes have been associated with a variety of health effects, including endocrine disruption and neurodevelopmental toxicity .

Action Environment

The action of 2,3,3’,4,5’-Pentabromodiphenyl ether can be influenced by various environmental factors. Its persistence and bioaccumulation potential allow it to remain in the environment for extended periods . Furthermore, its lipophilic nature means it can accumulate in fatty tissues, potentially leading to biomagnification in food webs .

Actividad Biológica

Overview

2,3,3',4,5'-Pentabromodiphenyl ether (commonly referred to as pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, pentaBDE has garnered significant attention in toxicological research.

Chemical Structure and Properties

PentaBDE consists of five bromine atoms attached to a diphenyl ether backbone. Its chemical structure contributes to its stability and resistance to degradation, leading to bioaccumulation in living organisms. The compound's high lipophilicity enhances its ability to accumulate in fatty tissues, raising concerns regarding its long-term effects on human health and the environment.

Biological Activity

Toxicological Effects

Research indicates that pentaBDE exhibits various toxicological effects, particularly on the liver and endocrine system. Key findings include:

- Liver Toxicity : Animal studies have demonstrated that exposure to pentaBDE can lead to liver enlargement and alterations in liver enzyme activity. Specifically, it has been shown to induce hepatic cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

- Neurodevelopmental Impact : Neonatal exposure to pentaBDE has been linked to neurobehavioral changes in rodents. For example, studies reported that exposure during critical developmental windows could result in long-term deficits in motor behavior and cognitive function .

- Endocrine Disruption : PentaBDE has been associated with disruptions in thyroid hormone levels. This can potentially lead to developmental issues and metabolic disorders due to the role of thyroid hormones in growth and development .

Environmental Persistence and Bioaccumulation

PentaBDE is classified as persistent and bioaccumulative. It has been detected in various environmental matrices including air, water, soil, and biota. Notably, congeners derived from pentaBDE have been found in human breast milk, indicating significant bioaccumulation and potential for human exposure through dietary sources .

Case Studies

Several case studies have explored the implications of pentaBDE exposure:

- Biomonitoring Studies : Research highlighted the prevalence of PBDEs in human populations, demonstrating that pentaBDE levels correlate with dietary habits and environmental exposure .

- Animal Models : Studies involving rodent models have shown that exposure to pentaBDE during critical developmental periods can lead to persistent neurotoxic effects. For instance, neonatal mice exposed to pentaBDE exhibited alterations in spontaneous motor behavior that worsened with age .

Summary of Research Findings

Aplicaciones Científicas De Investigación

Flame Retardant Applications

a. Overview of Usage

BDE-99 is primarily employed as a flame retardant in a variety of products, particularly in flexible polyurethane foams used in furniture and mattresses. Its flame-retardant properties make it suitable for applications where fire safety is paramount.

b. Market Demand and Production

The global demand for PBDEs, including BDE-99, has fluctuated over the years. In 2001, the estimated annual demand for commercial pentaBDE was approximately 7,500 tonnes, with significant consumption in North America. However, production has ceased in several regions due to environmental and health concerns associated with PBDEs .

Environmental Impact and Toxicological Studies

a. Persistence and Bioaccumulation

BDE-99 has been identified as a persistent organic pollutant (POP), meaning it remains in the environment for extended periods and can bioaccumulate in living organisms. Studies have shown that PBDEs can accumulate in human tissues and breast milk, raising concerns about their potential health effects on humans and wildlife .

b. Health Effects

Toxicological evaluations indicate that exposure to BDE-99 may lead to various health issues, including liver toxicity and endocrine disruption. Animal studies have reported neurobehavioral changes following exposure during critical developmental periods . The compound is not classified as a human carcinogen; however, its long-term effects remain a subject of ongoing research.

Regulatory Status

Due to the health risks associated with PBDEs, including BDE-99, regulatory measures have been implemented globally. For instance:

- European Union : The production and use of pentaBDE have been banned since 2005.

- United States : Similar restrictions have been enacted to limit exposure to these compounds .

Case Studies

a. Biomonitoring Data Utilization

A case study highlighted the use of biomonitoring data to assess human exposure risks associated with PBDEs. This study illustrated the challenges of gathering comprehensive exposure data due to the compound's persistence and the limited availability of human biomonitoring studies .

b. Environmental Monitoring

Another case study focused on monitoring PBDE levels in aquatic environments, revealing significant bioaccumulation in fish species. This study underscored the ecological risks posed by BDE-99 and similar compounds .

Data Tables

The following table summarizes key information regarding the applications and regulatory status of 2,3,3',4,5'-Pentabromodiphenyl ether.

| Application Area | Description | Regulatory Status |

|---|---|---|

| Flame Retardants | Used in flexible polyurethane foams | Banned in EU since 2005 |

| Electronics | Previously used in circuit boards | Restricted use in many regions |

| Environmental Monitoring | Detected in human tissues and breast milk | Ongoing monitoring required |

| Toxicological Studies | Linked to liver toxicity and endocrine disruption | Under continuous research |

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPKHVLHGOKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879920 | |

| Record name | BDE-108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-71-3 | |

| Record name | 2,3,3',4,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PKV25J89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.